molecular formula C18H30N2O6Si B3053778 [(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 56070-42-9

[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

Cat. No. B3053778
CAS RN: 56070-42-9
M. Wt: 398.5 g/mol
InChI Key: MAVGGYGNBUMLLC-RRFJBIMHSA-N
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Description

Molecular Structure Analysis

The compound contains a total of 90 atoms; 41 Hydrogen atoms, 35 Carbon atoms, 3 Nitrogen atoms, 9 Oxygen atoms, and 1 Sulfur atom . The (2R,3S,5R) configuration indicates the spatial arrangement of these atoms .

Scientific Research Applications

  • Zinc- and Samarium-Promoted Substitution Reactions : A study by Valiullina et al. (2018) explored the use of zinc in Barbier-type reactions of similar compounds, leading to the formation of expected substitution products. They also investigated the reaction of a related compound with samarium, revealing interesting substitution products and fragmentation processes (Valiullina et al., 2018).

  • Synthesis and Utilization of Indium (I) Iodide : Research by Johns, Grant, and Marshall (2003) on the synthesis and utilization of Indium (I) Iodide in the formation of enantioenriched Allenylindium reagents highlights the diverse applications of similar compounds in organic syntheses (Johns et al., 2003).

  • Synthesis of Pyrimidin-4-one Derivatives : Kanno et al. (1991) described a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from compounds structurally related to the query compound, highlighting its role in heterocyclic chemistry (Kanno et al., 1991).

  • Modulation of Drug Cytotoxic Activity : Donadel et al. (2005) synthesized enantiomerically pure compounds with the tert-butyl dimethyl silyl group, such as the queried compound, to evaluate their cytotoxic activity against human tumor cells, indicating its potential in medicinal chemistry (Donadel et al., 2005).

  • Intramolecular Carbocyclization : Gimazetdinov et al. (2017) investigated the treatment of a similar compound resulting in intramolecular cyclization, highlighting its utility in complex organic transformations (Gimazetdinov et al., 2017).

  • Synthesis of Polyketides : Shklyaruck (2015) developed an efficient procedure for transforming related compounds into functional building blocks for the synthesis of natural compounds with antitumor activity (Shklyaruck, 2015).

properties

IUPAC Name

[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O6Si/c1-11-9-20(17(23)19-16(11)22)15-8-13(25-12(2)21)14(26-15)10-24-27(6,7)18(3,4)5/h9,13-15H,8,10H2,1-7H3,(H,19,22,23)/t13-,14+,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGGYGNBUMLLC-RRFJBIMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471877
Record name CTK1F5386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56070-42-9
Record name Thymidine, 5′-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56070-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CTK1F5386
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Reactant of Route 2
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

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